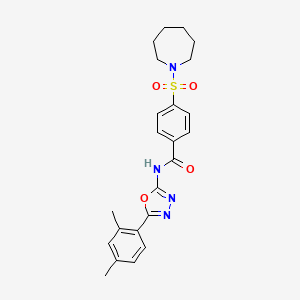

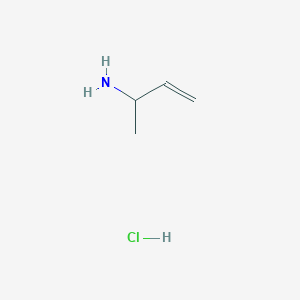

Methyl 2-(2-methoxypyridin-4-yl)acetate

Vue d'ensemble

Description

Methyl 2-(2-methoxypyridin-4-yl)acetate, also known as MMP-4, is a small molecule that has been studied for its potential to act as a therapeutic agent. MMP-4 is a derivative of the naturally occurring compound pyridine and is a member of the pyridinium class of compounds. It has been studied for its anti-inflammatory and anti-oxidant properties and has been shown to have potential applications in the treatment of various diseases.

Applications De Recherche Scientifique

Synthesis and Characterization

A cornerstone of research on Methyl 2-(2-methoxypyridin-4-yl)acetate involves the development of efficient synthesis methods. Morgentin et al. (2009) described an efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, providing a high-yielding route suitable for large-scale synthesis and a rapid access to heterocyclic analogues Morgentin et al., 2009. Similarly, Katner and Brown (1990) explored novel preparations of thiazolo[5,4-c]pyridines and imidazo[4,5-c]pyridines, demonstrating the versatility of related compounds in synthesizing complex heterocycles Katner & Brown, 1990.

Applications in Photopolymerization and Biological Studies

The applications of Methyl 2-(2-methoxypyridin-4-yl)acetate extend into the realms of photopolymerization and biological research. Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, demonstrating its utility in nitroxide-mediated photopolymerization Guillaneuf et al., 2010. On the biological front, Du et al. (2018) identified new alkaloids from the stem tuber of Pinellia pedatisecta, one of which showed significant cytotoxicity against human cervical cancer HeLa cells, highlighting the potential medicinal applications of compounds related to Methyl 2-(2-methoxypyridin-4-yl)acetate Du et al., 2018.

Propriétés

IUPAC Name |

methyl 2-(2-methoxypyridin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-5-7(3-4-10-8)6-9(11)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSQOHVZTYEIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-methoxypyridin-4-yl)acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

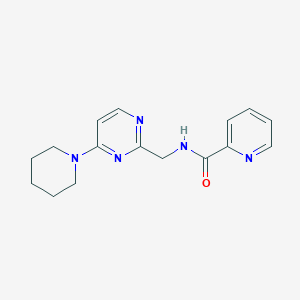

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2917076.png)

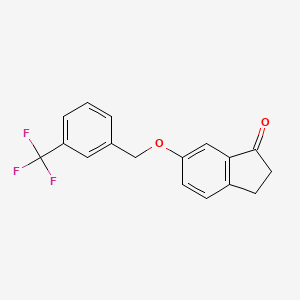

![3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2917084.png)

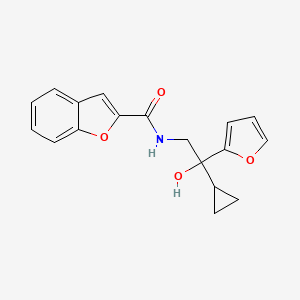

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2917087.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2917090.png)